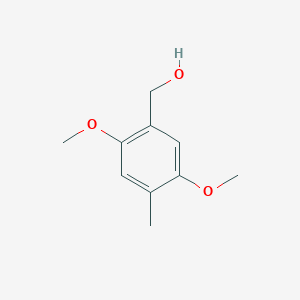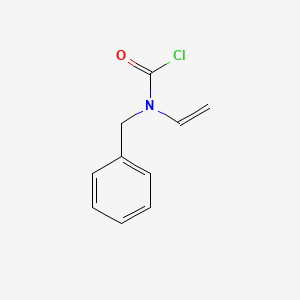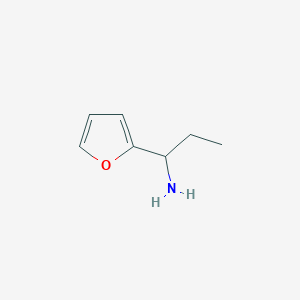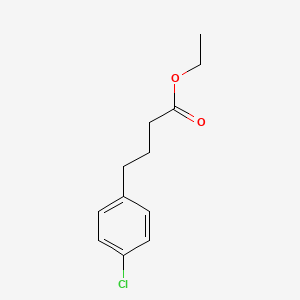
4-(4-Chlorophenyl)butyric acid ethyl ester, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)butyric acid ethyl ester is a chemical compound with the empirical formula C12H13ClO3 . It is a solid substance and its molecular weight is 240.68 .
Synthesis Analysis
The synthesis of 4-(4-Chlorophenyl)butyric acid ethyl ester can be achieved from Zinc, [3-ethoxy-3-(oxo-κO)propyl-κC]iodo- and 4-Chlorobenzoyl chloride . More details about the synthesis process can be found in the reference .Molecular Structure Analysis
The InChI code for 4-(4-Chlorophenyl)butyric acid ethyl ester is1S/C12H13ClO3/c1-2-16-12(15)8-7-11(14)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
The melting point of 4-(4-Chlorophenyl)butyric acid ethyl ester is 56 °C . Its boiling point is between 182-185 °C under a pressure of 5 Torr . The predicted density of this compound is 1.188±0.06 g/cm3 .Mecanismo De Acción
Mode of Action
As an ester, 4-(4-Chlorophenyl)butyric acid ethyl ester can undergo hydrolysis under acidic or basic conditions to form alcohols and carboxylic acids
Biochemical Pathways
Esters in general are known to participate in various biochemical reactions, including esterification and hydrolysis .
Pharmacokinetics
They are typically metabolized by esterases, enzymes that catalyze the hydrolysis of esters . The compound has high GI absorption and is BBB permeant .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-Chlorophenyl)butyric acid ethyl ester. Factors such as pH can affect the rate of ester hydrolysis, potentially influencing the compound’s bioavailability and activity . Additionally, the presence of esterases in the environment can also impact the compound’s stability and activity .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-Chlorophenyl)butyric acid ethyl ester, 97% has several advantages for use in laboratory experiments. 4-(4-Chlorophenyl)butyric acid ethyl ester, 97% is a colorless, odorless, and highly soluble compound, making it easy to handle and use in experiments. Additionally, 4-(4-Chlorophenyl)butyric acid ethyl ester, 97% is relatively stable, making it suitable for long-term storage. However, there are some limitations to using 4-(4-Chlorophenyl)butyric acid ethyl ester, 97% in laboratory experiments. 4-(4-Chlorophenyl)butyric acid ethyl ester, 97% is a synthetic compound, and its potential effects on the human body are not fully understood. Additionally, 4-(4-Chlorophenyl)butyric acid ethyl ester, 97% is a relatively new compound and has not been extensively studied.
Direcciones Futuras
The potential applications of 4-(4-Chlorophenyl)butyric acid ethyl ester, 97% in the treatment of cardiovascular diseases and cancer are promising, and there is a need for further research on the biochemical and physiological effects of 4-(4-Chlorophenyl)butyric acid ethyl ester, 97%. Additionally, further research is needed to investigate the potential anti-inflammatory properties of 4-(4-Chlorophenyl)butyric acid ethyl ester, 97%, as well as its potential applications in the treatment of other diseases. Additionally, further research is needed to investigate the potential toxicity of 4-(4-Chlorophenyl)butyric acid ethyl ester, 97%, as well as its potential interactions with other drugs. Additionally, further research is needed to investigate the potential mechanisms of action of 4-(4-Chlorophenyl)butyric acid ethyl ester, 97%, as well as its potential applications in other fields.
Métodos De Síntesis
4-(4-Chlorophenyl)butyric acid ethyl ester, 97% can be synthesized from 4-chlorobenzyl bromide, which can be obtained from the reaction of 4-chlorobenzaldehyde and sodium bromide in the presence of sulfuric acid. The reaction of 4-chlorobenzyl bromide with ethylmagnesium bromide in the presence of a base, such as sodium hydroxide, yields 4-(4-Chlorophenyl)butyric acid ethyl ester, 97%.
Aplicaciones Científicas De Investigación
4-(4-Chlorophenyl)butyric acid ethyl ester, 97% is used in a variety of scientific research applications, including in the study of biochemical and physiological effects, as well as its potential applications in a variety of fields. 4-(4-Chlorophenyl)butyric acid ethyl ester, 97% has been used in studies to investigate its effects on the cardiovascular system, as well as its potential applications in the treatment of hypertension and other cardiovascular diseases. Additionally, 4-(4-Chlorophenyl)butyric acid ethyl ester, 97% has been used in studies to investigate its potential anti-inflammatory and anti-cancer properties.
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has the hazard statement H302, indicating that it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .
Análisis Bioquímico
Biochemical Properties
The exact biochemical properties of 4-(4-Chlorophenyl)butyric acid ethyl ester are not well-documented in the literature. It can be inferred from its structure that it may interact with enzymes, proteins, and other biomolecules in a manner similar to other butyric acid derivatives. For instance, butyric acid is known to inhibit histone deacetylases, a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone .
Cellular Effects
Butyric acid and its derivatives are known to influence cell function, including cell signaling pathways, gene expression, and cellular metabolism . They can act as signaling molecules and modulate the activity of various enzymes and receptors.
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Butyric acid and its derivatives are known to be involved in various metabolic pathways, including fatty acid metabolism .
Propiedades
IUPAC Name |
ethyl 4-(4-chlorophenyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTWVYZFJNQTIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

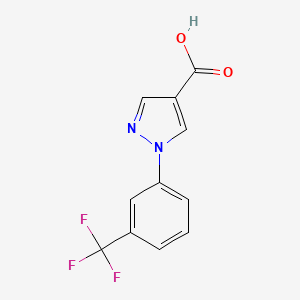
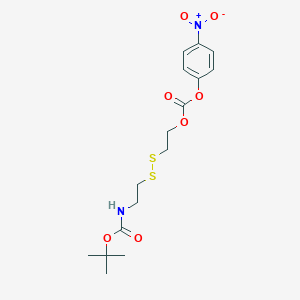
![8-Phenylimidazo[1,2-a]pyrazine; 95%](/img/structure/B6292180.png)
![2-[2-(2,2,3,3,3-Pentafluoropropoxy)ethoxy]ethanol; 98%](/img/structure/B6292192.png)
![7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B6292200.png)


![1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene]](/img/structure/B6292238.png)
